![molecular formula C17H19NO B13986237 n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide CAS No. 6273-76-3](/img/structure/B13986237.png)
n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide: is an organic compound with the molecular formula C21H21N. It is known for its unique structural properties and potential applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a phenylpropan-2-yl group attached to a phenyl ring, which is further connected to an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide typically involves the reaction of 4-(2-Phenylpropan-2-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-(2-Phenylpropan-2-yl)aniline
Reagent: Acetic anhydride
Reaction Conditions: The reaction is usually conducted at elevated temperatures, around 100-150°C, in the presence of a catalyst such as pyridine or triethylamine to facilitate the acetylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the acetamide group into an amine.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its structural similarity to certain bioactive molecules allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new drugs for treating various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. In receptor binding studies, it can act as an agonist or antagonist, modulating the activity of the receptor and influencing cellular signaling pathways.
類似化合物との比較
- 4-(1-Methyl-1-phenylethyl)-N-phenylbenzenamine
- Benzenamine, 4-(1-methyl-1-phenylethyl)-N-phenyl
Comparison: n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
6273-76-3 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
N-[4-(2-phenylpropan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H19NO/c1-13(19)18-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,18,19) |
InChIキー |
QYPRFSHQORMAMW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)
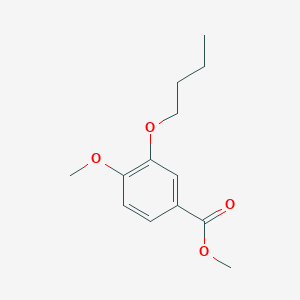

![5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid](/img/structure/B13986166.png)
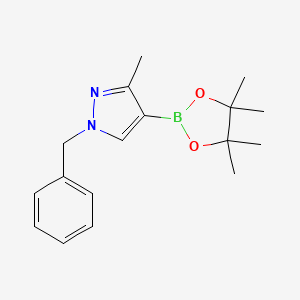
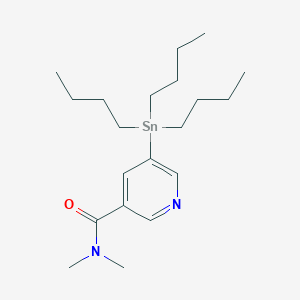
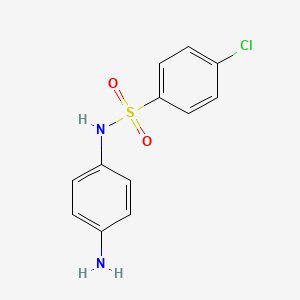
![2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)
![Imidazoline, 2-[3-(2-hydroxynaphthyl)]-](/img/structure/B13986197.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)
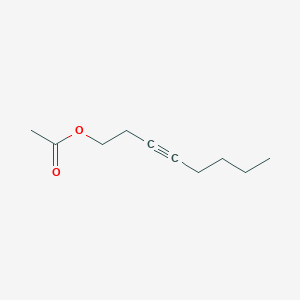
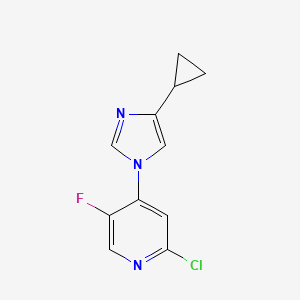
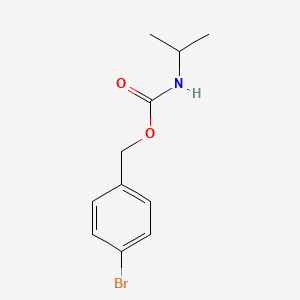
![3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine](/img/structure/B13986220.png)
